molecular formula C15H18BrF4NO3S B13452518 N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide

N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B13452518
M. Wt: 448.3 g/mol
InChI Key: FRMLWQPPDWJVPM-UHFFFAOYSA-N
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Description

N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a bromomethyl group, a tetrafluoropropoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromomethyl group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS).

    Attachment of the tetrafluoropropoxy group: This can be done through nucleophilic substitution reactions.

    Sulfonamide formation: This step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield azides or nitriles, while oxidation can produce sulfonic acids.

Scientific Research Applications

N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrafluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(chloromethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclopentyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the tetrafluoropropoxy group, in particular, distinguishes it from many other compounds, providing enhanced stability and lipophilicity.

Properties

Molecular Formula

C15H18BrF4NO3S

Molecular Weight

448.3 g/mol

IUPAC Name

N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H18BrF4NO3S/c1-10-2-4-12(5-3-10)25(22,23)21-11-6-14(7-11,8-16)24-9-15(19,20)13(17)18/h2-5,11,13,21H,6-9H2,1H3

InChI Key

FRMLWQPPDWJVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)OCC(C(F)F)(F)F

Origin of Product

United States

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